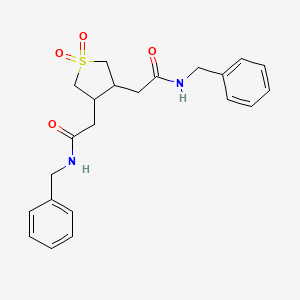
2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis(N-benzylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-{4-[(BENZYLCARBAMOYL)METHYL]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL}ACETAMIDE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes benzyl groups, carbamoyl groups, and a thiolane ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-BENZYL-2-{4-[(BENZYLCARBAMOYL)METHYL]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL}ACETAMIDE involves multiple steps and specific reaction conditions. One common synthetic route includes the use of polar solvents to grow single crystals of the compound . The choice of solvents can significantly influence the morphology and quality of the crystals. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-BENZYL-2-{4-[(BENZYLCARBAMOYL)METHYL]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form disulfide bonds under certain conditions .
Scientific Research Applications
This compound has been widely studied for its potential applications in scientific research. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been investigated for its potential therapeutic applications due to its biological activity . In medicine, it may serve as a lead compound for developing new drugs. Additionally, its unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{4-[(BENZYLCARBAMOYL)METHYL]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in its observed biological activity.
Comparison with Similar Compounds
N-BENZYL-2-{4-[(BENZYLCARBAMOYL)METHYL]-11-DIOXO-1LAMBDA6-THIOLAN-3-YL}ACETAMIDE can be compared with other similar compounds, such as N-benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide . While both compounds share structural similarities, their unique functional groups and molecular configurations result in different chemical properties and applications.
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-benzyl-2-[4-[2-(benzylamino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C22H26N2O4S/c25-21(23-13-17-7-3-1-4-8-17)11-19-15-29(27,28)16-20(19)12-22(26)24-14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,25)(H,24,26) |
InChI Key |
FKNQJZYBHCIANV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















